Cas no 5306-42-3 (2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline)
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
- [2-METHOXY-5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE
- 2-methoxy-5-(5-methyl(1,3,4-oxadiazol-2-yl))phenylamine
- AG-F-81590
- AGN-PC-015OD4
- CTK4J6986
- MolPort-005-306-485
- SBB014792
- STK744348
- DTXSID30587950
- BS-37980
- CS-0314727
- DB-182361
- AKOS000112273
- 5306-42-3
- MFCD09028318
-
- MDL: MFCD09028318
- Inchi: 1S/C10H11N3O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,11H2,1-2H3
- InChI Key: HUGVMNXPVROVGY-UHFFFAOYSA-N
- SMILES: O1C(C)=NN=C1C1=CC=C(C(=C1)N)OC
Computed Properties
- Exact Mass: 205.08500
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 74.2Ų
Experimental Properties
- Density: 1.232
- Boiling Point: 392.5°C at 760 mmHg
- Flash Point: 191.2°C
- Refractive Index: 1.575
- PSA: 74.17000
- LogP: 2.21700
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M543463-100mg |
2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
5306-42-3 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M543463-500mg |
2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
5306-42-3 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M543463-1g |
2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
5306-42-3 | 1g |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM274502-5g |
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
5306-42-3 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB218627-1 g |
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline; 95% |
5306-42-3 | 1g |
€128.10 | 2023-05-20 | ||
| abcr | AB218627-5 g |
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline; 95% |
5306-42-3 | 5g |
€365.50 | 2023-05-20 | ||
| abcr | AB218627-10 g |
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline; 95% |
5306-42-3 | 10g |
€407.40 | 2022-06-11 | ||
| eNovation Chemicals LLC | Y1246595-5g |
[2-METHOXY-5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]AMINE |
5306-42-3 | 95% | 5g |
$315 | 2024-06-06 | |
| abcr | AB218627-1g |
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, 95%; . |
5306-42-3 | 95% | 1g |
€137.20 | 2025-04-18 | |
| abcr | AB218627-5g |
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, 95%; . |
5306-42-3 | 95% | 5g |
€381.90 | 2025-04-18 |
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Suppliers
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Introduction to 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 5306-42-3) and Its Emerging Applications in Chemical Biology
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, identified by the chemical identifier CAS No. 5306-42-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of anilines modified with an oxadiazole moiety, which confers distinct electronic and steric characteristics that make it a valuable scaffold for drug discovery and material science applications.
The molecular structure of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline consists of a phenyl ring substituted with a methoxy group at the 2-position and an oxadiazole ring linked at the 5-position. The presence of the oxadiazole group introduces a nitrogen-rich heterocycle, which is known to enhance binding affinity and metabolic stability in drug candidates. Additionally, the methyl group on the oxadiazole ring further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing oxadiazole motifs. These heterocycles have been demonstrated to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of aniline and methoxy substituents into the oxadiazole framework has been shown to enhance solubility and bioavailability, making 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline a promising candidate for further investigation.
One of the most compelling aspects of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By targeting specific kinases, compounds like 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can modulate cellular processes and potentially induce therapeutic effects. Preliminary studies have suggested that this compound may interact with tyrosine kinases, inhibiting their activity and disrupting aberrant signaling pathways associated with tumor growth.
Furthermore, the methoxy group in 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline serves as a key pharmacophore that can influence both hydrophobicity and hydrogen bonding capabilities. This feature is particularly important in drug design, as it allows for optimal interactions with biological targets while maintaining favorable pharmacokinetic properties. The combination of these structural elements makes 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-y laniline) a versatile molecule that can be further modified to optimize its biological activity.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been performed using 2-Methoxy - 5-( 5 -methyl - 1 , 3 , 4 -ox adiaz ol - 2 - yl ) anil ine to identify its binding interactions with target proteins. These simulations have revealed promising binding affinities for kinases and other enzymes relevant to cancer therapy. Such computational approaches not only accelerate the drug discovery process but also provide insights into the structural requirements necessary for effective inhibition.
The synthesis of 2-Methoxy - 5 -( 5 -methyl - 1 , 3 , 4 -ox adiaz ol - 2 - yl ) anil ine involves multi-step organic reactions that highlight its synthetic accessibility. The introduction of the oxadiazole ring is typically achieved through cyclocondensation reactions between appropriate precursors under controlled conditions. The subsequent functionalization with methoxy and aniline groups further refines the molecular structure while maintaining key pharmacological features. This synthetic route underscores the compound's feasibility for large-scale production if needed for future clinical applications.
From a material science perspective, 2-Methoxy - 5 -( 5 -methyl - 1 , 3 , 4 -ox adiaz ol - 2 - yl ) anil ine has shown promise as a component in advanced materials due to its ability to form stable complexes with metal ions. These complexes exhibit unique optical and electronic properties that are useful in applications such as luminescent sensors and catalysts. The nitrogen-rich heterocycle enhances coordination capabilities with transition metals like copper and zinc, paving the way for innovative solutions in nanotechnology and green chemistry.
The growing body of research on CAS No. 5306 -42 -3 underscores its significance as a multifunctional compound with applications spanning chemical biology, pharmaceuticals, and materials science。 While further studies are needed to fully elucidate its mechanisms of action, preliminary findings suggest that this molecule holds great potential for addressing various challenges in medicine and technology.
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